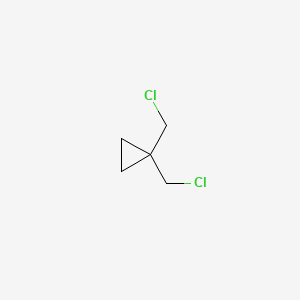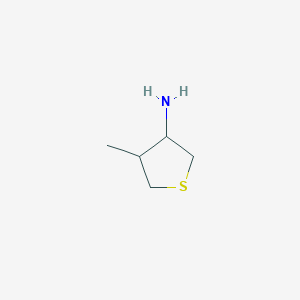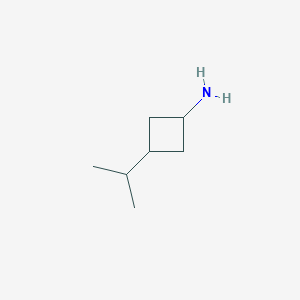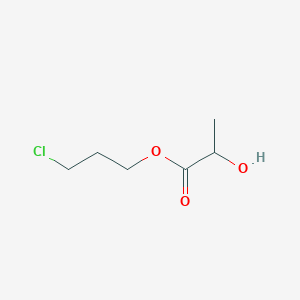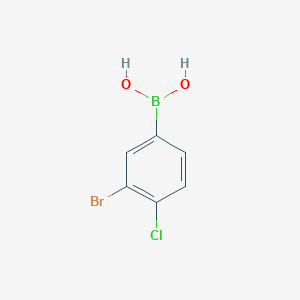
3-Bromo-4-chlorophenylboronic acid
説明
3-Bromo-4-chlorophenylboronic acid is an organoboron compound . It has a CAS Number of 1384956-55-1 and a molecular weight of 235.27 . It is a solid substance .
Molecular Structure Analysis
The linear formula of 3-Bromo-4-chlorophenylboronic acid is C6H5BBrClO2 . The molecular weight is 235.27 .Physical And Chemical Properties Analysis
3-Bromo-4-chlorophenylboronic acid is a solid substance . It has a density of 1.79±0.1 g/cm3 . The storage temperature is 2-8°C .科学的研究の応用
- Field : Chemistry .
- Application Summary : Boronic acids are increasingly utilized in diverse areas of research, including their interactions with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
- Methods of Application : The sensing applications can be homogeneous assays or heterogeneous detection .
- Results or Outcomes : Detection can be at the interface of the sensing material or within the bulk sample .
- Field : Organic Chemistry .
- Application Summary : Borinic acids, a subclass of organoborane compounds, are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials .
- Methods of Application : The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .
- Results or Outcomes : Borinic acids contain two C–B bonds and one B–O bond, resulting in enhanced Lewis acidity in comparison to boronic acids .
Sensing Applications
Synthesis of Borinic Acid Derivatives
- Field : Biochemistry .
- Application Summary : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling .
- Methods of Application : Boronic acids can interact with diols present in biological molecules, allowing for the labelling of these molecules .
- Results or Outcomes : This can be used for the detection and analysis of these biological molecules .
- Field : Biochemistry .
- Application Summary : Boronic acids have been used for the manipulation and modification of proteins .
- Methods of Application : This involves the interaction of boronic acids with proteins, leading to changes in the protein structure or function .
- Results or Outcomes : This can be used for the study of protein function and for the development of new therapeutics .
- Field : Analytical Chemistry .
- Application Summary : Boronic acids have been used in separation technologies .
- Methods of Application : This involves the use of boronic acids in chromatography and other separation techniques .
- Results or Outcomes : This can be used for the separation and purification of complex mixtures .
Biological Labelling
Protein Manipulation and Modification
Separation Technologies
Development of Therapeutics
- Field : Biochemistry .
- Application Summary : Boronic acids have been used for electrophoresis of glycated molecules .
- Methods of Application : This involves the use of boronic acids in electrophoresis, a technique used to separate and analyze macromolecules .
- Results or Outcomes : This can be used for the analysis of glycated molecules .
- Field : Materials Science .
- Application Summary : Boronic acids have been used as building materials for microparticles for analytical methods .
- Methods of Application : This involves the use of boronic acids in the synthesis of microparticles .
- Results or Outcomes : This can be used for the development of new analytical methods .
- Field : Biomedical Engineering .
- Application Summary : Boronic acids have been used in polymers for the controlled release of insulin .
- Methods of Application : This involves the use of boronic acids in the synthesis of polymers that can control the release of insulin .
- Results or Outcomes : This can lead to the development of new treatments for diabetes .
- Field : Organic Chemistry .
- Application Summary : Boronic acids are used in Suzuki–Miyaura coupling, a type of cross-coupling reaction .
- Methods of Application : This involves the use of boronic acids in the Suzuki–Miyaura coupling reaction, which is used to form carbon-carbon bonds .
- Results or Outcomes : This can be used for the synthesis of various organic compounds .
Electrophoresis of Glycated Molecules
Building Materials for Microparticles
Polymers for Controlled Release of Insulin
Suzuki–Miyaura Coupling
Safety And Hazards
The safety information for 3-Bromo-4-chlorophenylboronic acid includes a GHS07 pictogram and a warning signal word . Hazard statements include H302 . Precautionary statements include P280-P305+P351+P338 . In case of accidental release, avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
特性
IUPAC Name |
(3-bromo-4-chlorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BBrClO2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOMDGCMBBIIOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BBrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70718342 | |
| Record name | (3-Bromo-4-chlorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70718342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-chlorophenylboronic acid | |
CAS RN |
1384956-55-1 | |
| Record name | (3-Bromo-4-chlorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70718342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



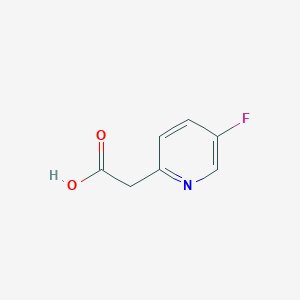
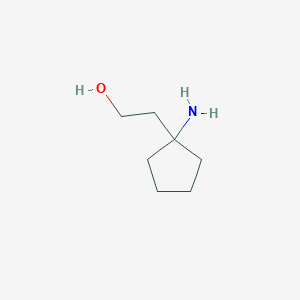
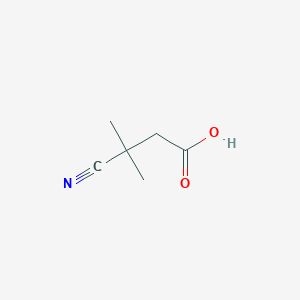
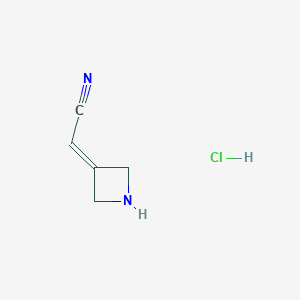
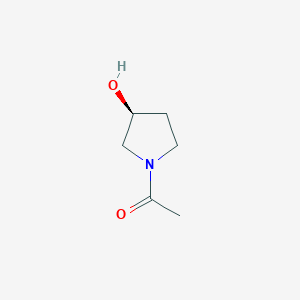

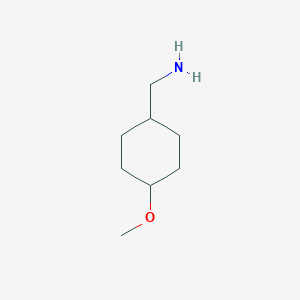
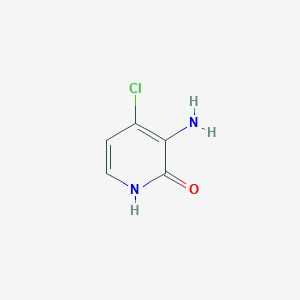
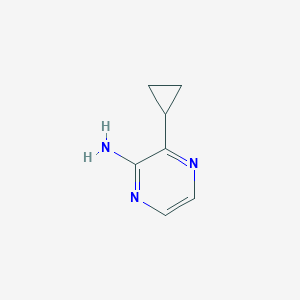
![7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile](/img/structure/B1526233.png)
